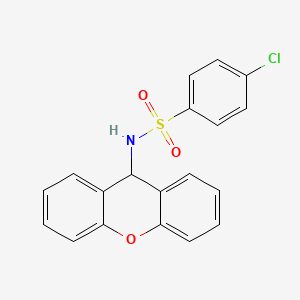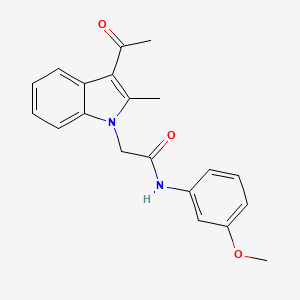![molecular formula C19H17N3O3S B4926399 3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4926399.png)
3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as compound 1 and has been synthesized using various methods. The aim of
Mécanisme D'action
The mechanism of action of 3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-cancer activities by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been suggested that this compound may exert its anti-bacterial activity by inhibiting the growth of bacteria.
Biochemical and Physiological Effects:
3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of COX-2 and iNOS, which are enzymes involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to exhibit antibacterial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide in lab experiments include its potential therapeutic applications, its ability to inhibit the activity of COX-2 and iNOS, and its antibacterial activity. However, the limitations of using this compound in lab experiments include its potential toxicity, the lack of understanding of its mechanism of action, and the need for further studies to determine its efficacy and safety.
Orientations Futures
There are several future directions that can be explored in the study of 3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide. These include further studies to determine its mechanism of action, studies to determine its efficacy and safety in animal models, and studies to determine its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, studies can be conducted to determine the potential use of this compound in combination with other drugs for the treatment of cancer and bacterial infections.
In conclusion, 3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to determine its efficacy and safety for its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been reported using various methods. One of the most commonly used methods is the reaction of 2-aminothiazole with 2-bromoacetophenone followed by the reaction with phenoxypropanoic acid. The resulting compound is then treated with benzoyl chloride to obtain the final product. Other methods include the reaction of 2-aminothiazole with 2-bromoacetophenone followed by the reaction with 3-phenoxypropanoic acid, and the reaction of 2-aminothiazole with 2-bromoacetophenone followed by the reaction with 3-phenoxypropanoic acid and benzoyl chloride.
Applications De Recherche Scientifique
3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-(2-phenoxypropanoylamino)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13(25-16-8-3-2-4-9-16)17(23)21-15-7-5-6-14(12-15)18(24)22-19-20-10-11-26-19/h2-13H,1H3,(H,21,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHQRPNPCCSERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-phenoxypropanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B4926321.png)


![3-[(4-chlorophenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4926334.png)
![ethyl 3-[(2-chlorophenyl)amino]-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-3-oxopropanoate](/img/structure/B4926341.png)

![5-{3-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926359.png)
![N,N'-1,6-hexanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926362.png)
![4-(3-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4926367.png)
![8,10-dibromo-4-(4-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4926371.png)


![3-[4-(4-morpholinylcarbonyl)-3-(4-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4926404.png)
![N-benzyl-5-(4-fluorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4926416.png)